Isoperezone

説明

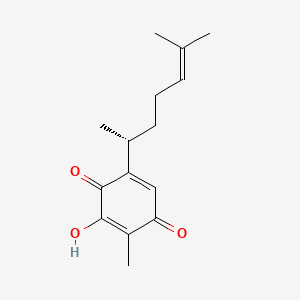

Structure

3D Structure

特性

CAS番号 |

97763-23-0 |

|---|---|

分子式 |

C15H20O3 |

分子量 |

248.32 g/mol |

IUPAC名 |

3-hydroxy-2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)12-8-13(16)11(4)14(17)15(12)18/h6,8,10,17H,5,7H2,1-4H3/t10-/m1/s1 |

InChIキー |

HNRKPBAGNHFUNQ-SNVBAGLBSA-N |

SMILES |

CC1=C(C(=O)C(=CC1=O)C(C)CCC=C(C)C)O |

異性体SMILES |

CC1=C(C(=O)C(=CC1=O)[C@H](C)CCC=C(C)C)O |

正規SMILES |

CC1=C(C(=O)C(=CC1=O)C(C)CCC=C(C)C)O |

他のCAS番号 |

97763-23-0 |

同義語 |

isoperezone |

製品の起源 |

United States |

Natural Occurrence and Biosynthesis of Isoperezone

Plant Sources and Isolation Methodologies for Isoperezone

This compound is closely related to perezone (B1216032), a naturally occurring hydroxyquinone. Perezone (also known as pipitzaoic acid) is a sesquiterpenic benzoquinone that accumulates in the roots of Acourtia species, formerly known as Perezia species. researchgate.netresearchgate.net While perezone is a natural product isolated from these plants, this compound is often described as a non-natural derivative obtained through the transformation of perezone. researchgate.net This suggests that while its precursor is naturally occurring, this compound itself might be predominantly obtained through chemical modification rather than direct isolation from plant sources in significant quantities.

For the extraction of perezone, the natural precursor of this compound, traditional methods involve refluxing dried and milled roots of Acourtia platyphilla with n-hexane. mdpi.com This conventional method typically involves heating the plant material with a solvent for several hours. mdpi.com

Modern extraction techniques aim to improve efficiency and reduce environmental impact, aligning with green chemistry principles. These include:

Microwave-Assisted Extraction (MAE): This technique uses microwave irradiation to heat the solvent and plant matrix, leading to faster extraction times and potentially higher yields compared to conventional methods. Studies have shown that MAE can increase perezone yield. mdpi.com

Ultrasound-Assisted Extraction (UAE): Ultrasound waves create cavitation bubbles that disrupt plant cell walls, enhancing the release of compounds into the solvent. UAE has also been employed for perezone extraction. mdpi.comresearchgate.net

Near-Infrared (NIR) Irradiation: NIR can be used as an activating source for extraction, sometimes without a solvent, or with a solvent like n-hexane. This method has shown comparable or improved yields and selectivity for perezone compared to conventional methods. mdpi.com

Supercritical Carbon Dioxide (scCO2) Extraction: This method uses scCO2 as a solvent, which is considered a greener alternative to traditional organic solvents due to its non-toxic nature and ease of removal, leading to higher quality products. mdpi.com

Table 1 summarizes typical extraction parameters and yields for perezone, which serves as the starting material for this compound.

| Extraction Method | Conditions (Example) | Yield of Perezone (Approximate) | References |

| Conventional | Reflux with n-hexane for 3 hours | 1.652% | mdpi.com |

| Microwave (MWE-3) | 100 W, 60 °C, 10 min, 30 mL n-hexane | 2.995% | mdpi.com |

| Near-Infrared | 15 min at 121 °C, with/without n-hexane | 1.656% - 2.036% | mdpi.com |

| Ultrasound (US-1) | 30 min at 60 °C, 30 mL n-hexane, 42 kHz frequency | Higher than conventional | mdpi.comresearchgate.net |

After extraction, chromatographic techniques are essential for purifying compounds like perezone and its derivatives. Column chromatography, particularly using silica (B1680970) gel, is a common method for purification. semanticscholar.orgresearchgate.net Different mixtures of solvents, such as n-hexane/ethyl acetate (B1210297), are used as eluents to separate the compounds based on their polarity. semanticscholar.org

Purity assessment is critical for characterizing isolated compounds. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a widely used analytical technique to determine the yield and purity of extracted and purified products. mdpi.comsoton.ac.uk Other spectroscopic methods are also employed for unequivocal characterization. semanticscholar.org Sample preparation for these analyses involves dissolving the purified compound in appropriate deuterated solvents (e.g., CDCl3 for NMR). mdpi.com Green sample preparation methods are also being developed, focusing on minimizing waste, energy demand, and using safer solvents. researchgate.net

Biosynthetic Pathways Leading to this compound

This compound, as a sesquiterpene, is part of the vast class of isoprenoid compounds. Isoprenoids are synthesized from five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govnih.govechelon-inc.comnih.gov Two primary biosynthetic routes exist for the production of these precursors: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. In plants, both pathways contribute to the production of isoprenoid compounds, though they are compartmentally separated (MVA in the cytosol, MEP in plastids). ethz.chfrontiersin.orgnih.gov The MVA pathway is particularly relevant for the biosynthesis of sesquiterpenoids and sterols, which aligns with this compound's classification as a sesquiterpene. frontiersin.org

Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are the fundamental five-carbon (C5) units that serve as building blocks for all isoprenoids. nih.govnih.govechelon-inc.comnih.gov IPP is an intermediate in both the mevalonate (B85504) pathway and the non-mevalonate MEP pathway. wikipedia.org DMAPP is an isomer of IPP, and the interconversion between these two precursors is catalyzed by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orgwikipedia.org

The mevalonic acid (MVA) pathway is a well-established metabolic route responsible for the production of isoprene (B109036) units, including IPP and DMAPP, which are then used to synthesize a wide array of terpenoid compounds. nih.govfiveable.meresearchgate.net This pathway is found in eukaryotes, fungi, and some gram-positive bacteria. echelon-inc.com

The MVA pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govfiveable.me HMG-CoA is subsequently reduced to mevalonic acid by the enzyme HMG-CoA reductase, a rate-limiting step in the pathway. nih.govfrontiersin.orgfiveable.me Mevalonic acid then undergoes phosphorylation and decarboxylation to yield IPP. nih.govfiveable.meyoutube.com The enzyme farnesyl diphosphate synthase is a key enzyme in the biosynthesis of sesquiterpenes within the mevalonate pathway. peerj.com

The sequence of key steps in the MVA pathway leading to IPP and DMAPP is summarized in Table 2.

| Step | Reactants | Enzyme (Example) | Product | References |

| 1. Condensation | 2 x Acetyl-CoA | Acetyl-CoA acetyltransferase (AACT) | Acetoacetyl-CoA | nih.gov |

| 2. Condensation | Acetoacetyl-CoA + Acetyl-CoA | Hydroxymethylglutaryl-CoA synthase (HMGS) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | nih.gov |

| 3. Reduction (Rate-limiting) | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonic acid (MVA) | nih.govfrontiersin.orgfiveable.me |

| 4. Phosphorylation | Mevalonic acid | Mevalonate kinase (MVK) | Mevalonate-5-phosphate | nih.gov |

| 5. Phosphorylation | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate-5-pyrophosphate | nih.gov |

| 6. Decarboxylation | Mevalonate-5-pyrophosphate | Mevalonate pyrophosphate decarboxylase (MPD) | Isopentenyl diphosphate (IPP) | nih.govyoutube.com |

| 7. Isomerization | Isopentenyl diphosphate (IPP) | Isopentenyl pyrophosphate isomerase | Dimethylallyl diphosphate (DMAPP) | wikipedia.orgwikipedia.orgyoutube.com |

Methylerythritol Phosphate (MEP) Pathway Role in Isoprenoid Biosynthesis

Isoprenoids, a highly diverse class of natural products, are universally constructed from two five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) nih.govwikipedia.orgacs.org. These precursors can be synthesized via two distinct metabolic routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway nih.govwikipedia.orgacs.org.

The MEP pathway, also known as the non-mevalonate pathway, is an alternative route for IPP and DMAPP biosynthesis wikipedia.org. It is predominantly found in many bacteria, apicomplexan protozoa (e.g., malaria parasites), and in the plastids of higher plants wikipedia.orgwikipedia.org. In plant cells, the MEP pathway operates within plastid organelles, while the MVA pathway is localized in the cytosol wikipedia.org.

The MEP pathway initiates with the condensation of D-glyceraldehyde 3-phosphate and pyruvate, leading to the formation of 1-deoxy-D-xylulose 5-phosphate (DXP) nih.gov. DXP is then reductively isomerized to methylerythritol phosphate (MEP) by the enzyme DXP reductoisomerase (DXR/IspC) nih.gov. Subsequent steps involve the coupling of MEP with cytidine (B196190) 5'-triphosphate (CTP) to produce methylerythritol cytidyl diphosphate (CDP-ME), catalyzed by CDP-ME synthetase (IspD) nih.gov. The pathway culminates with the conversion of 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP) into both IPP and DMAPP, a reaction catalyzed by IspH nih.gov.

While the MVA pathway is generally recognized for supplying precursors for cytosolic isoprenoids like sesquiterpenes and sterols, the MEP pathway primarily contributes to plastidial isoprenoids such as isoprene, monoterpenes, diterpenes, chlorophylls, and carotenoids frontiersin.orgbiorxiv.org. However, studies suggest the possibility of metabolic cross-talk between the MVA and MEP pathways, allowing for the exchange of IPP/DMAPP units and, in some instances, MEP-derived precursors contributing to cytosolic sesquiterpene synthesis frontiersin.orgbiorxiv.org.

Enzymatic Catalysis and Regulatory Mechanisms in Sesquiterpene Biosynthesis

Sesquiterpenes, including the structural backbone of perezone, are biosynthesized from farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor wikipedia.orgmdpi.comtandfonline.com. The formation of FPP is a critical step, catalyzed by farnesyl diphosphate synthase (FPS), which condenses isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) units mdpi.compeerj.comnih.gov.

The subsequent diversification of FPP into various sesquiterpene structures is primarily mediated by a class of enzymes known as sesquiterpene synthases (STSs) mdpi.comrsc.org. These enzymes catalyze complex reactions that typically begin with the Mg2+-dependent cleavage of FPP, generating a reactive farnesyl carbocation intermediate mdpi.com. This is followed by a cascade of carbocation rearrangements, hydride shifts, cyclization events, and other modifications, ultimately leading to the diverse array of sesquiterpene scaffolds mdpi.comrsc.org. Sesquiterpenol synthases, a subset of these enzymes, utilize FPP to produce oxygenated derivatives through distinct hydroxylation mechanisms mdpi.com. The catalytic complexity of terpene synthases allows a single enzyme to sometimes produce multiple terpenoid products due to conformational flexibility in their active sites rsc.org.

Regulatory mechanisms in sesquiterpene biosynthesis are multifaceted, influencing the supply of precursors and the activity of downstream enzymes:

Enzyme Activity and Expression: The activity of sesquiterpene synthases and other enzymes involved in the pathway can be regulated at transcriptional and post-transcriptional levels. For instance, transcription factors like MYC2 have been shown to regulate the expression of sesquiterpene synthase genes in plants oup.com. Overexpression of enzymes like DXR or HMGR can lead to increased levels of their respective pathway products biorxiv.org.

Metabolic Channeling and Feedback Inhibition: Enzyme colocalization, where key enzymes are fused into multi-enzyme complexes, can enhance metabolic efficiency by increasing local concentrations of substrates and enzymes, thereby facilitating substrate channeling mdpi.com. Conversely, metabolic competition for shared precursors like FPP and product feedback inhibition can limit the yield of specific sesquiterpenes mdpi.com.

Chemical Synthesis, Modifications, and Analog Development of Isoperezone

Total Synthesis Strategies for Isoperezone

Total synthesis approaches to this compound often leverage its structural relationship with perezone (B1216032), a more commonly isolated natural product. The transformation of perezone into this compound represents a key synthetic strategy.

A significant transformation in the synthesis of this compound involves the isomerization of perezone. Specifically, the reaction of perezone with 3,4,5,6-tetrahydro-2-pyrimidinethiol (B165661) promotes a 1,2-carbonyl transposition within the quinoid ring, leading to the formation of this compound tandfonline.comtandfonline.com. This rearrangement is a crucial step in accessing this compound from its isomer.

Methodological advancements in this compound synthesis also include the application of green chemistry principles. Infrared irradiation (MIR) has been successfully employed as an activating source for the production of this compound from perezone under solvent-free conditions mdpi.comscielo.org.mxredalyc.org. This approach offers advantages such as high yields, non-hazardous reaction conditions, and reduced reaction times scielo.org.mx.

Furthermore, this compound itself can serve as a precursor for other compounds. For instance, treatment of this compound with boron trifluoride etherate (BF₃·Et₂O) facilitates its conversion into dihydroisoperezinone. This transformation proceeds via an intramolecular electrophilic attack on the side chain's double bond by the Lewis acid-polarized o-quinone system, followed by cyclization tandfonline.com.

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex natural products like this compound, which possesses multiple chiral centers and reactive sites. Regioselectivity refers to the preferential formation of one structural isomer over others, while stereoselectivity involves the preferential formation of one stereoisomer (enantiomer or diastereomer) chemistrydocs.com.

In the context of quinone synthesis, the differential reactivity of carbonyl groups in precursors such as 3-methyl-4-alkoxycyclobuten-1,2-diones can provide a reliable means for regiocontrolled introduction of the isoprene (B109036) unit, a strategy that has been applied to the synthesis of (±)-isoperezone soton.ac.uk.

Computational studies have also explored the suitability of synthesizing (S)-stereoisomers of (R)-perezone and (R)-isoperezone, as well as their corresponding sulfur derivatives. These theoretical investigations suggest that the synthesis of these (S)-compounds is recommended due to predicted anti-neoplastic activity, highlighting the importance of stereocontrol in developing biologically active analogues researchgate.netresearchgate.net.

Derivatization of this compound

The derivatization of this compound involves chemical modifications to its core structure, particularly the quinoid system and the side chain, to explore new chemical entities with potentially altered biological activities.

The quinoid system of this compound is highly reactive and susceptible to nucleophilic attack smolecule.com. A notable example of its functionalization is the reaction with hydroxylamine (B1172632) hydrochloride, which leads to the formation of amine derivatives. This transformation is efficiently catalyzed by zinc acetate (B1210297), facilitating the direct introduction of an amino group into the quinone functionality of this compound smolecule.comresearchgate.net. This method provides a convenient way to obtain aminothis compound, which was previously challenging to synthesize through direct treatment with aqueous or gaseous ammonia (B1221849) researchgate.net.

Beyond amination, the quinoid system of this compound can also undergo various oxidation and reduction reactions, which are crucial for modifying its reactivity and biological profile smolecule.com.

The synthesis of sulfur-containing derivatives of this compound has been a subject of interest, particularly due to their potential anti-inflammatory activities researchgate.netresearchgate.net. Comparative studies involving this compound and perezone have demonstrated the successful preparation of these derivatives through a 1,4-addition/oxidation tandem reaction. This reaction involves the use of various mercaptans, such as i-PropSH, n-BuSH, PhSH, and BzSH, under middle infrared (MIR) irradiation, either in solvent or solvent-free conditions mdpi.comresearchgate.net.

The structures of these sulfur derivatives, including their molecular properties, have been characterized computationally, and their vibrational frequencies have shown good correlation with experimental data researchgate.netresearchgate.net.

Table 1: Examples of Sulfur-Containing this compound Derivatives

| Derivative Type | R Group (Mercaptan) | Synthetic Method | Activation Mode | Reference |

| Sulfur-Isoperezone | Isoprop (C₃H₇) | 1,4-addition/oxidation | MIR | mdpi.comresearchgate.net |

| Sulfur-Isoperezone | But (C₄H₉) | 1,4-addition/oxidation | MIR | mdpi.comresearchgate.net |

| Sulfur-Isoperezone | Benzy (C₇H₇) | 1,4-addition/oxidation | MIR | mdpi.comresearchgate.net |

| Sulfur-Isoperezone | Pheny (C₆H₅) | 1,4-addition/oxidation | MIR | mdpi.comresearchgate.net |

The development of amino-isoperezone analogues is a direct result of the chemical functionalization of the quinoid system. As previously mentioned, the reaction of this compound with hydroxylamine hydrochloride in the presence of zinc acetate yields amino derivatives (aminothis compound) with high efficiency smolecule.comresearchgate.net. This method overcomes previous difficulties in directly introducing amino groups using aqueous or gaseous ammonia researchgate.net.

These amino derivatives have been thoroughly characterized using spectroscopic techniques, including 2D NMR (HMQC and HMBC) and FAB mass spectrometry, to confirm their chemical structures researchgate.net. The successful synthesis of these amino analogues opens avenues for further exploration into their biological activities, similar to studies conducted on amino derivatives of perezone, which have shown cytotoxic activity against various cancer cell lines researchgate.net.

Indolylquinone Analogues Derived from this compound

The development of indolylquinone analogues derived from this compound has gained attention, especially due to their promising antineoplastic properties nih.govresearchgate.netmdpi.com. A "green approach" has been employed for the synthesis of these indolyl derivatives from various natural quinones, including this compound, perezone, menadione, and plumbagin (B1678898) nih.govresearchgate.net. This approach involves a comparative study utilizing different activation modes such as conventional mantle heating, microwave irradiation, near-infrared irradiation, and high-speed ball milling (tribochemical methods) nih.govresearchgate.net. These reactions are often conducted under solventless conditions and with bentonitic clay serving as a catalyst nih.govresearchgate.net.

Research findings indicate that among the synthesized indolylquinones, 3-indolylthis compound demonstrated the highest cytotoxic activity against human breast cancer cell lines nih.govresearchgate.net. In silico studies have further characterized these indolylquinone analogues, providing insights into their predicted physicochemical, toxicological, and metabolic properties mdpi.comnih.gov. For instance, the binding of 3-indolylthis compound (referred to as compound 2 in one study) to PARP-1, a protein involved in apoptosis pathways, involves three hydrogen bonds. Two of these bonds are formed between the hydroxyl group of this compound and the amino acid residues Gln44 and Leu78, while the third bond occurs between the H1' hydrogen atom in the indole (B1671886) moiety and the Arg74 residue nih.gov.

Isomerization Studies: Perezone to this compound Conversions

The isomerization of perezone to this compound is a well-documented chemical transformation nih.govnih.govscielo.org.mxsoton.ac.ukcabidigitallibrary.orgunam.mx. This process represents a significant rearrangement in the quinone's structure.

Mechanistic Investigations of Isomerization Processes

The core mechanistic event underlying the conversion of perezone to this compound is a 1,2-carbonyl transposition within the quinoid ring nih.gov. While general mechanistic studies have explored rearrangements involving the conjugated double bonds of the quinone system in perezone tandfonline.com, specific detailed investigations solely focused on the precise molecular steps and intermediates of the perezone to this compound isomerization, beyond the 1,2-carbonyl transposition, are broadly discussed within the context of perezone rearrangements mdpi.comcabidigitallibrary.org.

Catalytic Approaches to this compound Isomerization

Several catalytic and activation methods have been successfully applied to facilitate the isomerization of perezone to this compound. The use of 3,4,5,6-tetrahydro-2-pyrimidinethiol has been shown to promote this isomerization nih.gov. Furthermore, tribochemical methods, often employing bentonitic clay as a catalyst, represent a "green approach" for the production of this compound from perezone nih.govresearchgate.net. Infrared irradiation has also been identified as an effective method for promoting this molecular rearrangement scielo.org.mx.

Compound Names and PubChem CIDs

Computational and Theoretical Investigations of Isoperezone and Its Derivatives

Quantum Chemical Calculations and Spectroscopic Characterization (Theoretical)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic characteristics of chemical compounds. These methods allow for the theoretical determination of molecular geometries, vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts, which can then be correlated with experimental data. researchgate.netscience.govcore.ac.uk

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure and molecular geometry of compounds. For Isoperezone and its sulfur derivatives, the DFT/B3LYP method with the 6-311++G(d,p) basis set has been consistently applied. researchgate.netresearchgate.net This approach is used to optimize the geometries of target molecules, leading to the determination of their minimum energy structures. researchgate.net

Studies have focused on calculating key molecular geometry parameters such as bond lengths and bond angles. For instance, the C3-C4 bond length in this compound was calculated to be 1.498 Å, and the C4-O4 bond length was 1.220 Å. The bond angle denoted as 'X' for this compound was theoretically determined to be 117.7°. researchgate.net

Table 1: Selected Calculated Geometric Parameters for this compound

| Parameter | Value (Å or °) | Method Used | Reference |

| C3-C4 Bond Length | 1.498 Å | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| C4-O4 Bond Length | 1.220 Å | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| Bond Angle 'X' | 117.7° | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

Furthermore, DFT calculations provide insights into the electronic properties and charge distribution within the molecules. For this compound derivatives, the carbon atom C4 and the protons attached to the hydroxyl groups exhibit significant positive charges. researchgate.net The stability differences observed between various sulfur derivatives of this compound have been attributed to steric hindrance, as revealed by these computational studies. researchgate.net

The theoretical prediction of vibrational frequencies, including Infrared (IR) and Raman spectra, is a crucial aspect of computational characterization. For this compound and its sulfur derivatives, vibrational frequency analyses have been performed using the DFT/B3LYP/6-311++G(d,p) method. researchgate.net These calculated spectra have shown satisfactory correlation with experimental data, enabling a deeper understanding of the molecular vibrations. researchgate.netresearchgate.net For example, theoretical calculations for related compounds have predicted weak IR bands for acidic hydroxyl groups in the range of 3632-3643 cm⁻¹. mdpi.com

Computational NMR chemical shift analysis is a powerful tool for structural elucidation and confirmation. For this compound and its sulfur derivatives, the magnitudes of both ¹H NMR and ¹³C NMR spectra have been calculated using the DFT/B3LYP/6-311++G(d,p) method. researchgate.net These theoretical chemical shifts correlate satisfactorily with experimental data. researchgate.net Specifically, the this compound dataset showed a better prediction of chemical shifts, indicated by favorable regression values when comparing theoretical and experimental data. researchgate.net

Computational NMR strategies, often employing the Gauge-Independent Atomic Orbital (GIAO) method for isotropic shielding calculations, are utilized to understand the conformational structure and geometry of molecules. core.ac.ukchemrxiv.org Studies have also involved linear regression analyses of ¹H and ¹³C NMR data to compare the (S)- and (R)-stereoisomers of this compound, demonstrating agreement in their spectroscopic properties. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations are essential for understanding the three-dimensional arrangement of atoms in a molecule and how these arrangements influence its properties.

Conformational studies are systematically carried out to identify the minimum energy structures of this compound and its analogues, particularly its sulfur derivatives. researchgate.netresearchgate.net These theoretical optimized geometric structures represent the most stable conformers. researchgate.netresearchgate.net The energy differences observed between various derivatives are often explained by factors such as steric hindrance, which can influence the stability of different conformers. researchgate.net Computational methods, such as energy-directed tree search and dynamic programming algorithms, are employed to efficiently explore the conformational space and locate these lowest energy conformations. rsc.orgnih.gov

Stereoisomerism refers to compounds that share the same molecular formula and sequence of bonded atoms but differ in their three-dimensional spatial arrangements. wikipedia.org Computational studies have extended to investigate the stereoisomeric forms of this compound and its sulfur derivatives. For instance, theoretical comparisons have been made between the hypothetical (S)-stereoisomers and the previously studied (R)-stereoisomers of this compound and its sulfur derivatives. researchgate.net These comparisons, utilizing DFT/B3LYP/6-311++G(d,p), have examined various molecular properties, including geometrical, electronic, and spectroscopic characteristics, revealing agreement between the (S)- and (R)-enantiomers in these aspects. researchgate.net The initial studies on perezone (B1216032) and this compound derivatives often focused on the R-stereoisomers, given that the R-configuration at C8 for perezone was experimentally established. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies aim to identify the specific structural characteristics of a compound that are associated with its biological activity, allowing for the modification of a bioactive compound's effect or potency by altering its chemical structure. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, a refinement of SAR, establish mathematical relationships between the chemical structure and biological activity, enabling the prediction of various properties from molecular structures. nih.govjuniperpublishers.comtiho-hannover.de

Elucidation of Structural Features Influencing Biological Activities

Computational studies employing Density Functional Theory (DFT), often utilizing the B3LYP/6-311++G(d,p) level of theory, have been instrumental in elucidating the structural features of this compound and its sulfur derivatives that influence their biological activities. These theoretical calculations have demonstrated adequate correlation with experimental results, providing a robust framework for understanding molecular parameters. europa.eu

Investigations into the molecular properties, including geometrical, electronic, and spectroscopic characteristics, as well as chemical reactivity descriptors, have been conducted for both (R)- and hypothetical (S)-stereoisomers of this compound and their sulfur derivatives. These studies reveal that specific structural modifications, such as the introduction of sulfur-containing groups, can significantly impact the compounds' properties. For instance, the calculated vibration spectra, ¹H NMR, and ¹³C NMR data for this compound and its sulfur derivatives have shown satisfactory correlation with experimental data, confirming the accuracy of the theoretical models in characterizing their structures.

A key finding from these SAR studies is the influence of stereochemistry on biological activity. For example, docking studies have indicated that (S)-derivatives of perezone and this compound exhibited a lower affinity to cyclooxygenase-2 (COX-2) compared to their (R)-counterparts, primarily attributed to steric hindrance within the binding site. This highlights the importance of specific spatial arrangements of atoms for optimal biological interaction.

Predictive Modeling for Bioactivity Profiles and Chemical Reactivity

Predictive modeling, utilizing cheminformatics tools and computational programs, is crucial for anticipating the bioactivity profiles and chemical reactivity of this compound and its derivatives. The Osiris Property Explorer, for instance, has been employed to predict physicochemical characteristics, suggesting that certain this compound derivatives possess properties indicative of potential oral bioavailability. europa.eu

The Prediction of Activity Spectra for Substances (PASS) server has been used to investigate predictive values for various biological activities, including anti-inflammatory activity through COX-2 inhibition. Furthermore, computational assessments of physicochemical parameters, such as those governed by Lipinski's Rule of Five and Veber's rules, have indicated that many studied compounds, including this compound derivatives, exhibit acceptable absorption, distribution, metabolism, and excretion (ADME) profiles and high drug score values, suggesting their suitability as potential drug candidates.

Reactivity parameters derived from computational studies have also provided insights into the potential potency of this compound derivatives. Some evaluated compounds have shown predicted IC50 values lower than or similar to 25 mg/mL, comparable to indolylthis compound, indicating their promising antineoplastic activity. The biological activity prediction for hypothetical (S)-compounds has also suggested antineoplastic activity, encouraging further synthesis and investigation.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the optimal interaction between two molecules, typically a small ligand and a protein receptor, to create a binding model. This method is invaluable for identifying putative molecular targets, characterizing binding sites, and assessing binding affinities and interaction mechanisms.

Identification of Putative Molecular Targets and Binding Sites

Molecular docking studies have been instrumental in identifying potential molecular targets for this compound and its derivatives. Proteins involved in the apoptosis pathway, particularly Poly(ADP-ribose) polymerase-1 (PARP-1), have been proposed as putative targets. europa.eu These studies aim to understand which compounds could interact with PARP-1, an enzyme overexpressed in several carcinomas and a significant target for anticancer therapy. europa.eu

Beyond PARP-1, docking studies have also focused on cyclooxygenase-2 (COX-2) to determine the binding mode of this compound and its sulfur derivatives for their anti-inflammatory activity. While some in silico studies involving perezone and this compound derivatives have shown molecular coupling to PARP-1, others have indicated that certain compounds did not exhibit a molecular docking conformation with PARP-1, highlighting the specificity of interactions.

Computational Assessment of Binding Affinity and Interaction Mechanisms (e.g., with PARP-1 protein)

Computational assessments of binding affinity provide critical information about the strength of interaction between a ligand and its target protein. For instance, docking studies have revealed specific binding affinities for various this compound and perezone derivatives with COX-2. For example, 6-benzylsulfanyl-(8R)-perezone (compound 2c), a sulfur derivative of perezone, demonstrated a high affinity to COX-2 with a calculated Gibbs free energy of binding (ΔG) of -9.53 kcal/mol. This illustrates how computational methods can quantify the strength of these interactions.

The interaction mechanisms are often elucidated by analyzing the binding poses and key residues involved in hydrogen bonding, hydrophobic interactions, and other forces within the binding site. The observation that (S)-derivatives showed lower affinity to COX-2 due to steric hindrance underscores the importance of molecular shape and flexibility in achieving optimal binding.

For PARP-1, computational studies, including molecular dynamics (MD) simulations and quantum chemistry, have been performed to investigate the interactions of perezone derivatives in the active site. These studies aim to identify compounds with remarkable affinity to PARP-1, with some theoretical calculations indicating that certain derivatives possess favorable properties for binding with PARP-1. Compounds exhibiting high binding affinities are considered promising candidates for further development as therapeutic agents.

Biological Activity and Mechanistic Investigations of Isoperezone

Cellular Bioactivity Research

Isoperezone exhibits significant biological activity, particularly in inducing cytotoxic effects in cellular models. smolecule.com

Investigation of Cytotoxic Effects in Cellular Models (e.g., Cancer Cell Lines)

Research has demonstrated that this compound induces cytotoxic effects in cancer cells. smolecule.comctdbase.org Studies have specifically investigated its impact on the K562 human leukemia cell line. smolecule.comontosight.ainih.gov While its isomer, perezone (B1216032), generally shows a stronger cytotoxic effect, this compound also effectively induces cytotoxicity. smolecule.comnih.gov

Analysis of Apoptosis Induction Pathways (Caspase-Dependent and Caspase-Independent Mechanisms)

This compound induces cell death through both caspase-dependent and caspase-independent mechanisms. smolecule.comontosight.ainih.gov It has been shown to activate key executioner caspases, specifically caspases 3, 8, and 9. smolecule.comontosight.aictdbase.org The activation of caspases is a hallmark of apoptosis, a tightly regulated programmed cell death process involving complex intrinsic and extrinsic signaling pathways. chemsrc.comtandfonline.com However, studies indicate that this compound does not induce the apoptosis-inducing factor (AIF). smolecule.comnih.gov

Modulation of Mitochondrial Membrane Potential by this compound

A significant aspect of this compound's cellular bioactivity is its ability to modulate mitochondrial membrane potential (ΔΨm). smolecule.comnih.gov This disruption has been observed through flow cytometry analysis. smolecule.com The mitochondrial membrane potential is a critical component of cellular energy storage and ATP synthesis, and its dissipation is recognized as an early indicator of apoptosis and mitochondrial dysfunction.

Induction of Cellular Morphological Changes (e.g., Pyknosis, Cytoplasmic Vacuolization)

Treatment with this compound leads to notable changes in cellular morphology. Investigations using flow cytometry have detected important modifications in the forward scatter (FSC) and side scatter (SSC) parameters of treated cells, indicating changes in cell size and granularity. smolecule.comontosight.ai Furthermore, this compound has been observed to induce characteristic morphological alterations associated with cell death, such as pyknosis (chromatin condensation) and cytoplasmic vacuolization. ontosight.aictdbase.org These changes are indicative of cellular deterioration and specific cell death pathways.

Anti-inflammatory Activity Research and Mechanisms

Beyond its cytotoxic effects, this compound has also been investigated for its potential anti-inflammatory properties. ctdbase.org

In Silico Prediction and In Vitro Evaluation of Anti-inflammatory Potential

Computational methods, including Density Functional Theory (DFT) and chemoinformatic tools like the PASS predictor, have been employed to evaluate the anti-inflammatory activity of this compound and its sulfur derivatives. These in silico studies aim to predict the compound's potential to interact with inflammatory targets and elucidate possible mechanisms of action. While in silico predictions suggest anti-inflammatory potential, further in vitro evaluations are crucial to confirm these activities experimentally.

Investigation of Inflammatory Pathway Modulation

Research indicates that this compound possesses anti-inflammatory effects. smolecule.comontosight.ai While specific detailed mechanisms of inflammatory pathway modulation by this compound are still under investigation, its anti-inflammatory activity suggests an ability to influence signaling pathways associated with inflammation. smolecule.com Inflammation is a complex process involving various mediators and signaling pathways, including the activation of immune cells and the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govmdpi.cominsightsociety.org Modulation of inflammatory pathways often involves influencing factors such as NF-κB signaling, which plays a central role in activating monocytes/macrophages and cytokine secretion. mdpi.comresearchgate.net

Interaction Studies with Biological Macromolecules and Cellular Pathways

Interaction studies involving this compound focus on elucidating its biochemical pathways and mechanisms of action within biological systems. smolecule.com

This compound interacts with cellular targets that regulate both apoptosis and inflammation. smolecule.com Its ability to induce caspase activation suggests an influence on signaling pathways associated with cell survival and death. smolecule.com Apoptosis is a tightly controlled process of programmed cell death crucial for embryonic development, immune system regulation, and response to DNA damage, and its dysregulation is implicated in carcinogenesis. frontiersin.orgcancerquest.org The induction of apoptosis is a key strategy in cancer therapy. frontiersin.org

This compound has been shown to activate caspases 3, 8, and 9. smolecule.com Caspases are a family of aspartate-specific, cysteine proteases that are primary mediators of apoptosis. rndsystems.com Caspase-3, -6, and -7 are effector caspases, while caspase-2, -8, -9, and -10 are initiator caspases. rndsystems.com The activation of initiator caspases, such as caspase-8 and -9, leads to the cleavage and activation of effector caspases like caspase-3, which then promotes the ordered disassembly of the cell. rndsystems.com

While perezone, an isomer of this compound, has shown a greater cytotoxic effect on K562 human leukemia cells, both compounds induce apoptosis through a caspase-dependent pathway. smolecule.comresearchgate.net

Table 1: Caspase Activation by this compound

| Caspase Activated | Role in Apoptosis Pathway | Reference |

| Caspase-3 | Effector caspase | smolecule.comrndsystems.comresearchgate.net |

| Caspase-8 | Initiator caspase | smolecule.comrndsystems.comresearchgate.net |

| Caspase-9 | Initiator caspase | smolecule.comrndsystems.comresearchgate.net |

Regarding interactions with Bim, computational studies have explored the interaction of indolylquinone analogues of perezone, including this compound, with the Bim protein. Bim is a "BH3-only" protein activated in the intrinsic apoptotic pathway, which can be p53-dependent or independent. nih.gov Some indolylquinone analogues of perezone have shown interactions with Bim, suggesting their potential to activate this pathway. nih.govresearchgate.net

Poly(ADP-ribose) polymerase 1 (PARP-1) is another key protein involved in DNA repair and cell death pathways, including poly-ADP-ribose-dependent cell death (parthanatos). nih.govuniprot.org Computational studies have suggested that certain compounds, including perezone, can interact with PARP-1 and inhibit its activity, potentially contributing to their pro-apoptotic action. researchgate.netsemanticscholar.orgresearchgate.net While direct detailed interaction data for this compound with PARP-1 is not explicitly detailed in the provided snippets, its role in apoptosis signaling suggests potential indirect or direct engagement with such critical regulatory proteins.

Studies exploring the interaction of this compound with other biomolecules, such as proteins and nucleic acids, are ongoing to further elucidate its full therapeutic potential. smolecule.com Proteins interact with nucleic acids (DNA and RNA) through various physical forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. thermofisher.com These interactions are crucial for many cellular processes like DNA repair, replication, and transcription. thermofisher.comrefeyn.com While the provided information broadly mentions ongoing studies of this compound's interaction with nucleic acids and other biomolecules, specific detailed findings on these interactions are not elaborated. smolecule.com

Advanced Research Methodologies in Isoperezone Studies

Spectroscopic and Analytical Techniques for Structural Characterization

The precise elucidation of a chemical structure is foundational to understanding its function. For a molecule like Isoperezone, a combination of high-resolution spectroscopic and analytical techniques is indispensable.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical first step in the characterization of a novel or isolated compound. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's molecular formula.

For a compound such as this compound, with a molecular formula of C₁₅H₂₀O₃, the expected monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to measure the mass-to-charge ratio (m/z) of the molecular ion. The experimentally determined mass is then compared to the theoretical masses of all possible elemental compositions within a given mass range. The formula that provides the smallest mass error is confirmed as the molecular formula of the compound.

Table 1: Theoretical vs. Experimental Mass Data for Molecular Formula Confirmation

| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Experimental Mass (Da) | Mass Error (ppm) |

| C₁₅H₂₀O₃ | 248.14124 | 248.1411 | -0.6 |

| C₁₄H₁₆O₄ | 248.10486 | ||

| C₁₆H₂₄O₂ | 248.17763 |

This is a representative data table illustrating the principle of molecular formula confirmation by HRMS.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D techniques) for Connectivity and Stereochemistry

While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity and stereochemistry of a molecule. For a complex structure like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but two-dimensional (2D) NMR techniques are essential for a complete structural assignment.

A study on the conformational analysis of perezone (B1216032), the isomer of this compound, utilized total-line-shape-fitting calculations to completely assign the ¹H NMR chemical shifts and coupling constants nih.gov. This level of detail is crucial for understanding the molecule's three-dimensional structure in solution.

Common 2D NMR experiments that would be applied to this compound include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. This allows for the tracing of spin systems within the molecule, connecting adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is critical for connecting different spin systems and for identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. This is invaluable for determining the stereochemistry and conformation of the molecule.

Table 2: Representative 2D NMR Correlations for a Sesquiterpene Quinone Scaffold

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC |

| H-1 | H-2 | C-1 | C-2, C-3, C-6 |

| H-6 | H-5 | C-6 | C-1, C-5, C-7 |

| H-8 | H-9 | C-8 | C-7, C-9, C-10 |

This table provides a hypothetical representation of the types of correlations that would be observed in 2D NMR spectra for a molecule with a scaffold similar to this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves growing a single crystal of the compound and diffracting X-rays off the crystal lattice. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Cell-Based Assay Development and High-Throughput Screening

Understanding the biological activity of a compound like this compound requires the use of cell-based assays. These assays provide a more physiologically relevant context than biochemical assays and can be adapted for high-throughput screening (HTS) to test large numbers of compounds.

Development of Reporter Gene Assays for Pathway Activation

Reporter gene assays are a powerful tool for studying the activation or inhibition of specific cellular signaling pathways. In this type of assay, the regulatory element of a gene of interest is linked to a reporter gene (e.g., luciferase or β-galactosidase) that produces a readily detectable signal. nih.govopentrons.comnih.gov

For a natural product like this compound, a reporter gene assay could be developed to investigate its effect on a pathway implicated in its biological activity, such as an inflammatory or apoptotic pathway. For example, if this compound is hypothesized to inhibit the NF-κB signaling pathway, a reporter construct containing NF-κB response elements driving luciferase expression could be used. A decrease in luciferase activity in the presence of this compound would indicate inhibition of the pathway.

Table 3: Hypothetical Results from a Reporter Gene Assay

| Compound | Concentration (µM) | Luciferase Activity (Relative Luminescence Units) | Pathway Inhibition (%) |

| Vehicle Control | - | 1000 | 0 |

| This compound | 1 | 850 | 15 |

| This compound | 10 | 450 | 55 |

| This compound | 50 | 150 | 85 |

| Known Inhibitor | 10 | 200 | 80 |

This table illustrates the type of data that would be generated from a reporter gene assay to assess the dose-dependent inhibition of a signaling pathway by this compound.

High-Content Imaging for Phenotypic Analysis

High-content imaging (HCI), also known as high-content screening (HCS), is a powerful phenotypic screening approach that uses automated microscopy and image analysis to quantify the effects of compounds on cellular morphology and function. nih.govnih.gov This technique allows for the simultaneous measurement of multiple cellular parameters, providing a detailed "fingerprint" of a compound's activity.

In the study of this compound, HCI could be used to assess a variety of cellular phenotypes, such as changes in cell shape, nuclear morphology (indicative of apoptosis), mitochondrial membrane potential, or the localization of specific proteins. For example, cells could be treated with this compound and then stained with fluorescent dyes that label the nucleus, cytoskeleton, and mitochondria. Automated image analysis software would then be used to quantify changes in these parameters compared to control-treated cells.

Table 4: Phenotypic Parameters Measured by High-Content Imaging

| Cellular Parameter | Description | Potential Implication of Change |

| Nuclear Area | The size of the cell nucleus. | A decrease can be indicative of apoptosis (pyknosis). |

| Cell Roundness | A measure of the circularity of the cell. | Changes can indicate alterations in the cytoskeleton. |

| Mitochondrial Integrity | Measured by the intensity of a mitochondrial-specific dye. | A decrease can indicate mitochondrial dysfunction. |

| Protein Localization | The translocation of a protein from the cytoplasm to the nucleus. | Can indicate the activation of a specific signaling pathway. |

This multi-parametric approach provides a rich dataset that can be used to identify the mechanism of action of a compound and to distinguish between compounds with different biological activities.

Flow Cytometry for Cellular Parameter Analysis (e.g., Phosphatidylserine Translocation)

Flow cytometry is a powerful tool for dissecting the cellular responses to this compound, particularly in the context of apoptosis or programmed cell death. One of the key early events in apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. This externalization serves as an "eat me" signal for phagocytes.

In studies involving the K562 human leukemia cell line, flow cytometry has been instrumental in demonstrating the effects of this compound. Treatment with this compound leads to a notable increase in the percentage of cells positive for Annexin V, a protein that specifically binds to phosphatidylserine. This indicates that this compound induces this critical apoptotic event. Furthermore, flow cytometry can simultaneously assess cell viability using dyes like propidium iodide, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Beyond phosphatidylserine translocation, flow cytometry enables the analysis of other cellular parameters affected by this compound. These include changes in cell size and granularity (forward and side scatter), alterations in mitochondrial membrane potential using specific fluorescent probes, and the activation of key apoptotic proteins like caspases through the use of fluorescently labeled antibodies. For instance, studies have utilized flow cytometry to detect the activation of caspase-3 in K562 cells following this compound treatment, providing further evidence of its pro-apoptotic activity.

In Vitro and Preclinical In Vivo Model Systems for Mechanistic Elucidation

To understand the complex biological effects of this compound, researchers rely on a combination of in vitro cell-based models and preclinical in vivo animal studies.

Selection and Application of Human and Animal Cell Lines for Specific Mechanistic Studies

The selection of appropriate cell lines is crucial for investigating the specific molecular mechanisms of this compound. The cytotoxic and pro-apoptotic effects of this compound and its derivatives have been evaluated in various cancer cell lines.

Table 1: Human Cancer Cell Lines Used in this compound and Related Compound Studies

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | Induction of apoptosis via caspase-dependent and -independent pathways. |

| MDA-MB-231 | Breast Cancer | Indolylquinone analogs of perezone (related to this compound) induce apoptosis. |

For example, the K562 human leukemia cell line has been extensively used to study this compound-induced cell death. These studies have revealed that this compound can trigger both caspase-dependent and caspase-independent apoptotic pathways. In addition to cancer cell lines, other cell types are used to explore different biological activities. For instance, the effect of this compound on platelet aggregation has been investigated using human platelets, demonstrating its potential to interfere with hemostasis.

Use of Animal Models for Investigating In Vivo Biological Pathways and Systemic Effects

While in vitro studies provide valuable mechanistic insights, animal models are indispensable for understanding the in vivo biological pathways and systemic effects of this compound. A key area of investigation for this compound and its related compounds is their anti-inflammatory activity.

Development of Specialized Assays for Biochemical Pathway Interrogation

To pinpoint the specific molecular targets and biochemical pathways affected by this compound, researchers are developing and utilizing a variety of specialized assays. These assays can range from measuring the activity of specific enzymes to assessing the compound's impact on entire signaling cascades.

Given the structural similarities of this compound to other quinones with known antioxidant properties, assays to measure its antioxidant capacity are relevant. Standard in vitro antioxidant assays that could be applied include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the Trolox equivalent antioxidant capacity (ABTS) assay.

Furthermore, based on the observed anti-inflammatory effects of related compounds, assays targeting key inflammatory pathways are of significant interest. For example, researchers might investigate the effect of this compound on the activity of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. Enzyme inhibition assays can be employed to determine if this compound directly interacts with and inhibits these enzymes.

Another critical inflammatory signaling pathway is the nuclear factor-kappa B (NF-κB) pathway. Specialized assays can be used to determine if this compound affects the activation of NF-κB, for instance, by measuring the translocation of NF-κB from the cytoplasm to the nucleus or the expression of NF-κB target genes. A study on the effect of this compound on human platelet aggregation, which is a complex biochemical process, provides an early example of interrogating a specific biological pathway.

Future Directions and Research Gaps in Isoperezone Studies

Exploration of Novel Synthetic Pathways and Undiscovered Derivative Classes

The future of Isoperezone research is intrinsically linked to the development of innovative synthetic methodologies. While this compound is a synthetic derivative of perezone (B1216032), the exploration of novel, efficient, and stereoselective synthetic routes is paramount. Future synthetic endeavors should focus on methods that allow for the precise modification of the quinone ring and the sesquiterpene tail. This would not only facilitate the production of this compound in greater quantities for biological screening but also open the door to previously undiscovered classes of derivatives.

The synthesis of sulfur-containing derivatives of this compound has been a subject of computational studies, suggesting the potential for creating new analogues with unique electronic and biological properties. Future research should expand beyond these to explore a wider range of heterocyclic and functional group additions to the this compound scaffold. The generation of a diverse library of this compound derivatives is a critical step in systematically exploring its structure-activity relationships and identifying compounds with enhanced therapeutic potential.

Deeper Mechanistic Elucidation of Biological Activities at the Atomic and Molecular Levels

A significant gap in our knowledge of this compound is the detailed molecular mechanism underlying its biological activities, or lack thereof in some cases. For instance, studies have shown that unlike perezone, this compound does not inhibit ADP, epinephrine, and collagen-induced platelet aggregation nih.gov. This key difference highlights the profound impact of isomeric structural variations on biological function. Future research should employ a combination of biophysical techniques, such as X-ray crystallography and NMR spectroscopy, to investigate the interactions of this compound with potential protein targets at an atomic level.

Understanding these interactions is fundamental to explaining its observed biological profile and for the rational design of more potent and selective analogues. Molecular dynamics simulations can complement experimental approaches by providing insights into the dynamic behavior of this compound in complex biological environments and its binding kinetics with putative receptors.

Integration of Multi-Omics Data for Comprehensive Biological Profiling and Systems-Level Understanding

To gain a holistic understanding of this compound's biological impact, future research must move beyond single-endpoint assays and embrace a systems biology approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in constructing a comprehensive biological profile of this compound. This approach can reveal the global cellular responses to this compound treatment, identifying affected pathways and networks that might be missed by more targeted investigations.

For example, a proteomic analysis of the rhizomes of Acourtia cordata, a natural source of perezone, has been used to identify proteins associated with its biosynthesis nih.gov. A similar multi-omics strategy applied to cells or organisms treated with this compound could uncover novel mechanisms of action and biomarkers of its effects. This comprehensive dataset would provide a more nuanced understanding of its biological activities and potential therapeutic applications.

Development of Advanced Computational Models for Enhanced Predictive Research and Rational Design

Computational chemistry has already provided initial characterizations of this compound and its derivatives researchgate.net. The future in this domain lies in the development of more advanced and predictive computational models to guide and accelerate this compound research. Machine learning and artificial intelligence (AI) can be leveraged to build predictive models for the biological activity, selectivity, and pharmacokinetic properties of novel this compound derivatives.

These in silico tools can be used for virtual screening of large compound libraries and for the rational design of new analogues with improved therapeutic profiles. For instance, computational studies have been employed in the design of novel perezone derivatives targeting specific enzymes like PARP-1 nih.gov. The application of similar advanced computational approaches to this compound would enable a more efficient and targeted drug discovery process, minimizing the need for extensive and costly experimental screening.

Investigation of Unexplored Biological Targets and Pathways Influenced by this compound

The full spectrum of biological targets and pathways modulated by this compound remains largely unknown. Given the structural similarity to perezone, which has been shown to interact with targets such as PARP-1, future research should investigate whether this compound shares any of these targets or if it possesses a unique target profile nih.govresearchgate.netresearchgate.net. The differential effect on platelet aggregation already suggests a divergence in their biological interactions nih.gov.

A crucial future direction is the systematic screening of this compound against a broad range of biological targets, including enzymes, receptors, and ion channels, implicated in various diseases. Unbiased screening approaches, such as chemical proteomics, can be employed to identify novel protein binding partners of this compound, thereby uncovering previously unexplored biological pathways and potential therapeutic indications for this intriguing natural product isomer.

Q & A

Basic Research Questions

Q. What are the key structural features distinguishing Isoperezone from Perezone, and how can spectroscopic methods (e.g., NMR, IR) confirm isomerization?

- Methodological Answer : this compound is a synthetic isomer of Perezone, differing in the position of functional groups (e.g., hydroxyl and carbonyl groups). Structural confirmation requires comparative spectroscopic analysis:

- IR spectroscopy identifies shifts in carbonyl (C=O) and hydroxyl (O-H) stretching frequencies between the isomers.

- ¹H/¹³C NMR resolves spatial arrangements by comparing proton environments, such as coupling patterns in aromatic or aliphatic regions .

Q. What solvent-free synthesis protocols under infrared irradiation yield optimal this compound purity?

- Methodological Answer : Infrared (IR)-assisted synthesis avoids solvents, reducing environmental impact. Key parameters:

- Reaction time : 3 hours under IR irradiation.

- Temperature : Controlled via IR wavelength adjustment to optimize activation energy.

- Purity validation : Use HPLC with UV detection (e.g., λ = 254 nm) and compare retention times to standards .

Advanced Research Questions

Q. How can molecular docking simulations guide the design of this compound derivatives targeting apoptosis-related proteins (e.g., MDM2, PARP-1)?

- Methodological Answer :

- Protein selection : Prioritize targets like MDM2 (regulator of p53) and PARP-1 (DNA repair) due to their roles in cancer cell apoptosis .

- Docking software : Use AutoDock Vina or Schrödinger Suite to calculate binding affinities (ΔG). For example, this compound-angelate showed ΔG = -7.65 kcal/mol (MDM2) and -9.67 kcal/mol (PARP-1) .

- Validation : Perform molecular dynamics simulations (100 ns) to assess binding stability and compare with in vitro cytotoxicity assays (e.g., IC50 values against MCF-7 cells) .

Q. What experimental strategies resolve contradictions in reported cytotoxic IC50 values of this compound derivatives across cancer cell lines?

- Methodological Answer : Discrepancies (e.g., IC50 = 0.12 μM for this compound-angelate in MCF-7 vs. 329.2 μM for Perezone) may arise from:

- Cell line heterogeneity : Use standardized cell cultures (e.g., ATCC-certified lines) and replicate assays ≥3 times.

- Compound stability : Pre-test derivatives for degradation under assay conditions via LC-MS.

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences across studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced apoptotic activity?

- Methodological Answer :

- Functional group modulation : Synthesize esters (e.g., angelate, acetate) to test substituent effects on cytotoxicity.

- In vitro testing : Evaluate derivatives against panels of cancer cells (e.g., K562 leukemia, MCF-7 breast cancer) using MTT assays.

- SAR metrics : Corrogate IC50 values with computational descriptors (e.g., logP, polar surface area) using QSAR models .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound cytotoxicity studies?

- Methodological Answer :

- Dose-response curves : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.

- Quality control : Ensure R² ≥ 0.95 for curve fits and report 95% confidence intervals for IC50 values .

Q. How can researchers ensure reproducibility in solvent-free this compound synthesis across laboratories?

- Methodological Answer :

- Protocol standardization : Document IR wavelength, irradiation time, and purification steps (e.g., silica gel mesh size).

- Inter-lab validation : Share synthetic intermediates for cross-validation via NMR and HRMS .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to in vitro testing of this compound derivatives on human cancer cell lines?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。